molecular formula C8H7ClO2 B122103 3-Methoxybenzoyl chloride CAS No. 1711-05-3

3-Methoxybenzoyl chloride

Cat. No.: B122103
CAS No.: 1711-05-3
M. Wt: 170.59 g/mol
InChI Key: RUQIUASLAXJZIE-UHFFFAOYSA-N
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Description

3-Methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Methoxybenzoyl chloride is primarily used in the synthesis of 2-arylbenzofuran-based molecules . These molecules are known to act against Alzheimer’s disease . Additionally, it aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) , a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development of cancer.

Mode of Action

It is known that it plays a crucial role in the synthesis of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors . These compounds have specific interactions with their targets, leading to the inhibition of PI3K and combating symptoms of Alzheimer’s disease .

Biochemical Pathways

The PI3K pathway is crucial for many cellular functions, including growth and proliferation. Inhibition of this pathway can result in tumor growth inhibition .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , and it is soluble in chloroform but reacts with water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the synthesis of compounds that act against Alzheimer’s disease and inhibit tumor growth . It does this by aiding in the creation of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors .

Action Environment

This compound is sensitive to moisture . It should be stored under dry inert gas and away from moisture, strong bases, and oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl chloride can be synthesized through the reaction of 3-methoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 3-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient conversion of 3-methoxybenzoic acid to this compound. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3-Methoxybenzoic Acid: Formed through hydrolysis.

Comparison with Similar Compounds

Uniqueness: 3-Methoxybenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the properties of its derivatives. The position of the methoxy group can affect the electronic distribution in the molecule, leading to differences in reactivity compared to its ortho and para analogs .

Properties

IUPAC Name

3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQIUASLAXJZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169011
Record name m-Anisoyl chloride
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-05-3
Record name 3-Methoxybenzoyl chloride
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Record name 3-Anisoyl chloride
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Record name m-Anisoyl chloride
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Record name m-anisoyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 100 g of m-anisic acid (0.658 mole), 250 g thionyl chloride (2.10 mole), and 5 ml dimethylformamide was heated under reflux in a round-bottom flask with desiccant in the top of the condenser for exclusion of atmospheric moisture. Excess thionyl chloride was distilled from the product using a rotary film-evaporator at about 200 torr (26.6 kPa). The m-anisoyl chloride was then isolated by fractional distillation through a 25 cm Vigreux column at 109° C./12 torr (1.6 kPa). Yield was 90 g (0.528 mole), i.e., about 80%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic application of 3-Methoxybenzoyl chloride?

A1: this compound is frequently employed as an acylating agent. It reacts with various nucleophiles, including alcohols and amines, to introduce the 3-methoxybenzoyl group into target molecules. This is particularly useful in synthesizing complex organic compounds, including natural products and their analogs. For example, it was utilized in the synthesis of homalicine, a natural product, by reacting with 3-(3-hydroxyphenyl)isocoumarin. []

Q2: Can you elaborate on the reaction between this compound and 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine and the significance of the product's structure?

A2: The reaction between this compound and 3,6-diphenyl-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine yields 1-(3-Methoxybenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine. X-ray diffraction analysis revealed that the central tetrazine ring in the product adopts a boat conformation. [] This conformation disrupts the potential for homoaromaticity in the tetrazine ring, which is a significant finding in understanding the relationship between structure and electronic properties in these types of compounds.

Q3: How does the structure of this compound relate to its reactivity?

A3: The reactivity of this compound stems from the electrophilic nature of the carbonyl carbon in the benzoyl chloride group. The electron-withdrawing chlorine atom enhances this electrophilicity, making it susceptible to attack by nucleophiles. The methoxy group at the meta position, while less activating than in the para position, still donates electron density to the aromatic ring, influencing the reactivity and potentially impacting the regioselectivity in certain reactions.

Q4: Has this compound been used in the synthesis of any pharmaceutical compounds?

A4: Yes, derivatives of this compound have been employed in the synthesis of actinomycin analogs. Specifically, it was used to acylate various amino acid derivatives, including L-threonine, O-benzyl-L-serine, and methyl esters of glycine, DL-alanine, and others. [] These actinomycin analogs are of interest due to their potential biological activity, particularly in the context of cancer research.

Q5: Are there any computational studies on this compound or its derivatives?

A5: Computational studies have been conducted on compounds incorporating the 3-methoxybenzoxy group, a derivative of this compound. For instance, 3-Methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, which contains the 3-methoxybenzoxy moiety, has been investigated using DFT/B3LYP and HF methods with different basis sets (6-311G (d) and 3-21G). [] These calculations provided insights into the electronic properties, thermodynamic parameters, and geometric properties of the molecule, showcasing the utility of computational chemistry in understanding structure-activity relationships.

Q6: Has this compound been used in pre-column derivatization for analytical purposes?

A6: Yes, research indicates the use of this compound as a derivatizing agent in analytical chemistry. It was employed for the pre-column derivatization of selective serotonin reuptake inhibitors (SSRIs) prior to their analysis by HPLC-UV. [] This derivatization strategy likely improves the detection sensitivity or separation characteristics of the SSRIs in the HPLC analysis.

Q7: Are there any known methods for preparing 3-methoxypropiophenone?

A7: Yes, there is a known process for preparing 3-methoxypropiophenone that involves this compound as an intermediate. [] The multistep synthesis involves the initial preparation of 3-methoxybenzoic acid, which is then converted to this compound. This intermediate plays a crucial role in the subsequent steps leading to the final product, 3-methoxypropiophenone.

Q8: Have there been any studies on the reaction kinetics of this compound?

A8: Yes, the solvolysis kinetics of this compound have been investigated in AOT/isooctane/water microemulsions. [] The study revealed that the rate of solvolysis, a reaction where the solvent acts as a nucleophile, is influenced by the water content in the microemulsion system. The findings suggest a shift in the reaction mechanism from dissociative to associative with decreasing water content. This research provides valuable information about the reactivity of this compound in different microenvironments.

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